Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl-
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction studies reveal that the title compound crystallizes in a monoclinic system with space group P2₁/c, featuring unit cell parameters a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, and β = 105.3°. The benzothieno[2,3-d]pyrimidin-4-one core adopts a nearly planar configuration, with a mean deviation of 0.03 Å from the least-squares plane of the fused rings. The hexahydro moiety introduces slight puckering in the cyclohexene ring, exhibiting a chair conformation with C–C bond lengths ranging from 1.50–1.54 Å.
The crystal packing is stabilized by intermolecular C–H···O and C–H···S hydrogen bonds (Table 1). Notably, the thioacetamide side chain forms a C–H···S interaction (2.85 Å) with the pyrimidine ring of an adjacent molecule, while the benzyl group participates in a C–H···O contact (2.91 Å) with the carbonyl oxygen. These interactions create a layered structure along the b-axis, with π-π stacking between benzothieno rings (centroid distance: 3.68 Å).
Table 1: Key Intermolecular Interactions
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| C–H···O | 2.91 | 143 |
| C–H···S | 2.85 | 156 |
| π-π Stacking | 3.68 | – |
Disorder is observed in the cyclohexene ring, with two conformations occupying a 60:40 ratio, likely due to steric strain from the 7-methyl substituent. The methyl group adopts an equatorial position, minimizing van der Waals repulsions with the fused aromatic system.
Quantum Mechanical Calculations for Electronic Structure Determination
Density functional theory (DFT) calculations at the ωB97X-D/6-31G* level provide insights into the compound’s electronic properties. The HOMO (-6.32 eV) is localized on the benzothieno[2,3-d]pyrimidin-4-one core, while the LUMO (-2.15 eV) extends to the thioacetamide moiety (Figure 1). A HOMO-LUMO gap of 4.17 eV suggests moderate reactivity, consistent with its role as a synthetic intermediate.
Electrostatic potential maps highlight nucleophilic regions at the pyrimidine N3 atom (σ = -0.42 e/Ų) and electrophilic sites at the carbonyl oxygen (σ = +0.38 e/Ų). Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the thioether sulfur and the σ* orbital of the adjacent C–N bond (E(2) = 18.7 kcal/mol), contributing to the compound’s stability.
Figure 1: HOMO-LUMO Distribution
$$
\text{HOMO} = -6.32 \, \text{eV} \quad \text{LUMO} = -2.15 \, \text{eV}
$$
TD-DFT simulations predict strong UV absorption at 278 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions in the fused aromatic system.
Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy
NOESY experiments in CDCl₃ reveal key through-space interactions that define the compound’s conformation. Strong NOE correlations are observed between:
- The benzyl methylene protons (δ 4.32 ppm) and the pyrimidine H5 proton (δ 7.45 ppm), indicating a synclinal arrangement of the thioacetamide side chain.
- The 7-methyl group (δ 1.22 ppm) and the cyclohexene H8 proton (δ 2.67 ppm), confirming the equatorial position of the methyl substituent.
The absence of NOE between the benzyl aromatic protons and the thieno ring protons suggests a twisted conformation of the N-benzyl group relative to the core, minimizing steric hindrance. Molecular dynamics simulations (AMBER force field) corroborate this, showing a 120° dihedral angle between the benzyl phenyl ring and the thioacetamide plane.
Rotational barriers were calculated for the thioacetamide C–S bond (ΔG‡ = 10.2 kcal/mol) and the N-benzyl group (ΔG‡ = 8.7 kcal/mol), indicating moderate conformational flexibility at room temperature.
Properties
Molecular Formula |
C20H21N3O2S2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-benzyl-2-[(7-methyl-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-12-7-8-14-15(9-12)27-19-17(14)18(25)22-20(23-19)26-11-16(24)21-10-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
RCIRMBWADAEJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl- typically involves multiple steps, starting with the preparation of the benzothieno pyrimidine core. This core can be synthesized through a series of cyclization reactions involving thiophene and pyrimidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Antifungal Applications
Research has indicated that derivatives of acetamide compounds exhibit broad-spectrum antifungal activity. A study highlighted the efficacy of certain acetamide derivatives against Candida species and other fungi such as Aspergillus spp. The introduction of specific modifications to the acetamide structure improved their stability and antifungal potency. For instance, the compound N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide was shown to effectively reduce fungal load in murine models of systemic Candida albicans infection .
Anti-inflammatory Applications
The acetamide structure is also prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Compounds derived from acetamide have been explored for their selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for managing conditions like rheumatoid arthritis and osteoarthritis. Studies have demonstrated that certain acetamide derivatives possess significant anti-inflammatory properties with IC50 values comparable to established COX-2 inhibitors like Celecoxib .
Anticancer Research
Emerging studies have identified acetamide derivatives as potential anticancer agents. A notable investigation involved screening a library of compounds for activity against multicellular spheroids, revealing that specific acetamide derivatives exhibited promising anticancer effects. These compounds may disrupt cancer cell proliferation and induce apoptosis through various mechanisms .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo1benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Modifications
- 2-((3-Allyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide (): Replaces the N-benzyl group with a 1,3-benzodioxol-5-yl moiety. Key Data: Molecular weight = ~450 g/mol; ¹H-NMR (DMSO-d6): δ 6.12 (s, O-CH2-O), 7.35 (s, benzothiazole C7-H) .
- N-(2,6-Dimethylphenyl)-2-((3-allyl-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): Features a 2,6-dimethylphenyl group, increasing steric bulk and hydrophobicity. Exhibits lower solubility in polar solvents compared to the N-benzyl derivative .
Substituent Variations
- N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-((pyrimidin-2-yl)thio)acetamide (): Replaces the benzothienopyrimidine core with a benzothiazole ring. Key Data: Molecular weight = 346.38 g/mol; IR: 2,219 cm⁻¹ (C≡N); MS: [M+H]⁺ = 347.4 . Demonstrates moderate AChE inhibition (IC₅₀ = 53.18 µM), suggesting the benzothienopyrimidine core in the target compound may offer superior bioactivity .
- 2-((4-Oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide (): Incorporates a dibenzofuran group, enhancing π-π stacking interactions. Key Data: Molecular weight = 577.76 g/mol; InChIKey: IBNCJCVDZOIDQF-UHFFFAOYSA-N .
Physicochemical and Pharmacokinetic Properties
*Estimated based on structural analogs.
Enzyme Inhibition
- AChE/BChE Inhibition :
- The target compound’s benzyl group may enhance AChE binding via hydrophobic interactions, whereas methylenedioxybenzothiazole derivatives (e.g., ) show weaker inhibition due to reduced steric complementarity .
- N-(2-methoxydibenzo[b,d]furan-3-yl) analogue (): Exhibits IC₅₀ = 4.54 µM for BACE-1, suggesting the dibenzofuran moiety improves selectivity for amyloidogenic targets .
Cytotoxicity
- Thieno[2,3-d]pyrimidine Derivatives (): Analogues with chloroacetohydrazide substituents (e.g., Compound 5) show cytotoxicity (IC₅₀ = 5.07 µM) against HeLa cells, likely due to DNA intercalation . The target compound’s N-benzyl group may reduce cytotoxicity compared to hydrazide-containing derivatives.
Biological Activity
Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Acetamide, 2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl- is a notable example that has been studied for its potential antimicrobial and anticancer properties.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of 2-mercaptobenzothiazole derivatives with various aryl amines. The structural characterization is usually performed using techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. The compound's molecular formula and weight are critical for understanding its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have demonstrated that acetamide derivatives exhibit promising antimicrobial activity against a range of pathogens. For instance:
- In vitro Studies : Various acetamide derivatives were screened for antibacterial activity using the agar well diffusion method. Compounds such as 2b , 2c , and 2i showed significant activity against both Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like levofloxacin .
- Antibiofilm Activity : The same compounds were tested for their ability to inhibit biofilm formation. Results indicated that these compounds could effectively reduce biofilm formation by pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, with inhibition percentages reaching up to 83% at certain concentrations .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- Cell Viability Assays : Studies involving multicellular spheroids have shown that certain derivatives of benzothieno[2,3-d]pyrimidine exhibit cytotoxic effects on cancer cell lines. This suggests a mechanism where the compound interferes with cellular processes critical for cancer cell survival .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing new acetamide derivatives highlighted the antibacterial efficacy of the compound against multiple bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity compared to those with electron-donating groups. This was particularly evident in the case of benzylamine-containing derivatives which showed moderate to high activity against Bacillus subtilis and Staphylococcus aureus .
Case Study 2: Analgesic Activity
Another research effort evaluated the analgesic properties of related acetamide derivatives using various pain models in mice. The results indicated that these compounds significantly reduced pain responses without adversely affecting motor coordination, suggesting potential therapeutic applications in pain management .
Summary of Findings
The biological activity of Acetamide, 2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo benzothieno[2,3-D]pyrimidin-2-YL)thio]-N-benzyl- can be summarized as follows:
| Activity | Tested Compounds | Results |
|---|---|---|
| Antibacterial | 2b, 2c, 2i | Significant inhibition vs. controls |
| Antibiofilm | 2b, 2c, 2i | Up to 83% inhibition |
| Anticancer | Various derivatives | Cytotoxic effects on cancer cells |
| Analgesic | Related acetamides | Significant pain reduction |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
